molecular formula C25H25N3O4S B270582 N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Numéro de catalogue B270582
Poids moléculaire: 463.6 g/mol
Clé InChI: GFYDHQPFIFUYGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BVT.5182, is a novel small molecule compound that has attracted significant interest in the scientific research community due to its potential therapeutic applications. BVT.5182 is a tetrahydroquinoline derivative that was first synthesized in 2011 and has since been the subject of numerous studies investigating its biological properties.

Mécanisme D'action

The precise mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of the protein kinase B/Akt signaling pathway, which is involved in cell survival and proliferation. In inflammation, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory gene expression. In neurological disorders, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In inflammation, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of inflammatory cells. In neurological disorders, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and promoting neuronal survival.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide for lab experiments is its relatively low toxicity, which allows for higher concentrations to be used in vitro without causing cell death. Additionally, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a broad range of biological effects, making it a useful tool for investigating various disease states. However, one limitation of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several potential future directions for research on N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide with other drugs or compounds. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its potential therapeutic applications in various disease states.

Méthodes De Synthèse

The synthesis of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a multi-step process that involves the reaction of 2-aminobenzophenone with benzyl isocyanate to form the corresponding benzyl carbamate. This intermediate is then reacted with methylsulfonyl chloride to form the sulfonamide derivative, which is subsequently cyclized with acetic anhydride to form the final tetrahydroquinoline product.

Applications De Recherche Scientifique

N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been investigated for its potential therapeutic applications in a variety of disease states, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines, suggesting potential anti-inflammatory effects. In neurological research, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

Propriétés

Nom du produit

N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Formule moléculaire

C25H25N3O4S

Poids moléculaire

463.6 g/mol

Nom IUPAC

N-[2-(benzylcarbamoyl)phenyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide

InChI

InChI=1S/C25H25N3O4S/c1-33(31,32)28-15-7-10-19-16-20(13-14-23(19)28)24(29)27-22-12-6-5-11-21(22)25(30)26-17-18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15,17H2,1H3,(H,26,30)(H,27,29)

Clé InChI

GFYDHQPFIFUYGV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4

SMILES canonique

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.